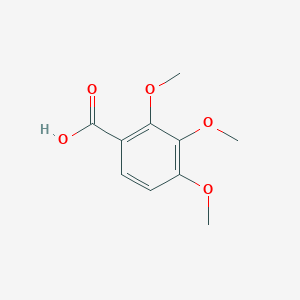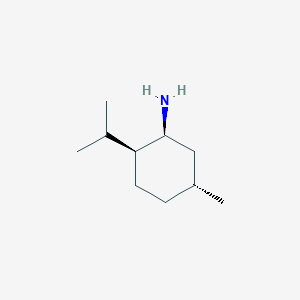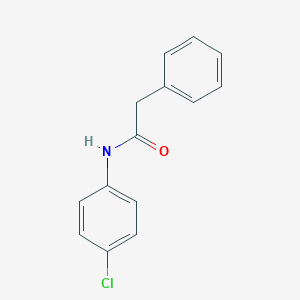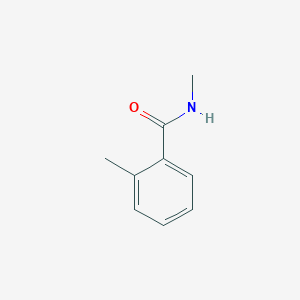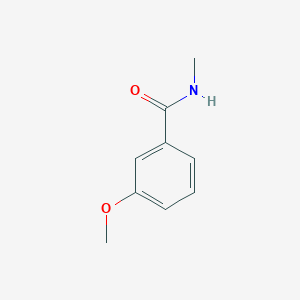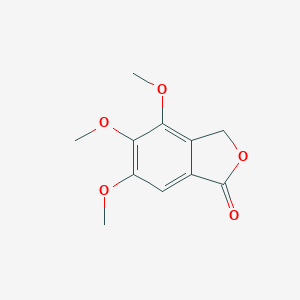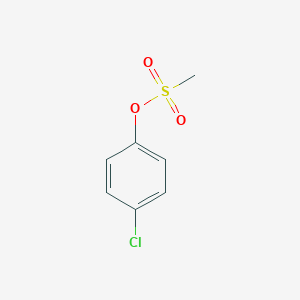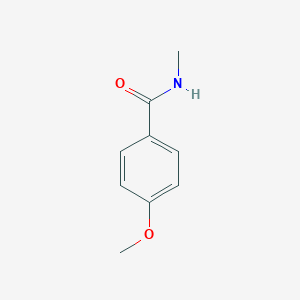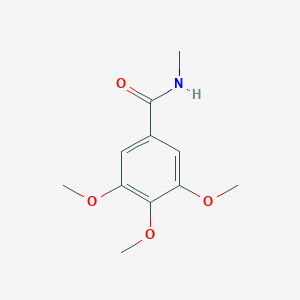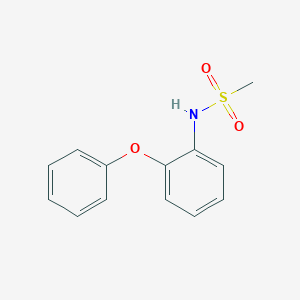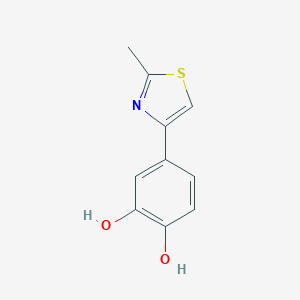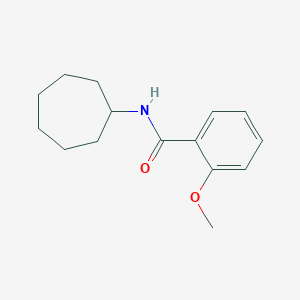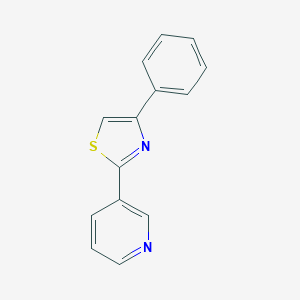![molecular formula C16H22O B184553 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol CAS No. 4488-58-8](/img/structure/B184553.png)
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol
Vue d'ensemble
Description
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol, also known as TMB-2, is a synthetic compound that has been the subject of scientific research in recent years. It is a bicyclic phenol derivative that has demonstrated potential as an anti-inflammatory agent, as well as an antioxidant and neuroprotective agent. In
Mécanisme D'action
The mechanism of action of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress. 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol may also modulate the activity of certain enzymes involved in the production of reactive oxygen species.
Effets Biochimiques Et Physiologiques
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the protection of neurons from damage caused by oxidative stress and inflammation. Additionally, 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is its potential as a therapeutic agent for the treatment of inflammation and neurodegenerative diseases. However, there are also limitations to its use in lab experiments. 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is a synthetic compound that may not accurately reflect the complexity of biological systems. Additionally, the synthesis of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are a number of future directions for research on 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol. One area of interest is the potential use of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol as a therapeutic agent for the treatment of inflammation and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol and its potential as an antioxidant and neuroprotective agent. Finally, research is needed to explore the potential limitations of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol and to develop alternative compounds with similar properties.
Méthodes De Synthèse
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol can be synthesized through a multistep process that involves the reaction of 2,5-dimethylphenol with cyclohexene in the presence of a catalyst. The resulting product is then subjected to a series of reactions that ultimately yield 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol. The synthesis of 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol has been the subject of scientific research due to its potential as an anti-inflammatory, antioxidant, and neuroprotective agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, 4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol has been shown to protect neurons from damage caused by oxidative stress and inflammation.
Propriétés
IUPAC Name |
4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-15(2)12-8-9-16(15,3)14(10-12)11-4-6-13(17)7-5-11/h4-7,12,14,17H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDPYRGZUMHGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)C3=CC=C(C=C3)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937999 | |
| Record name | 4-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol | |
CAS RN |
4488-58-8, 17152-81-7 | |
| Record name | exo-p-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC184792 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-p-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



